Azide-PEG8-Alcohol

Overview

Description

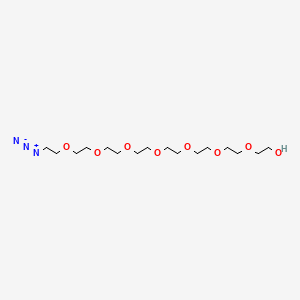

Azide-PEG8-Alcohol is a chemical compound that consists of an azide group, an eight-unit polyethylene glycol (PEG) linker, and an alcohol functional group . This compound is widely used in various fields due to its unique properties, including its ability to undergo click chemistry reactions, which are highly efficient and selective.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azide-PEG8-Alcohol can be synthesized through a practical one-pot synthesis method. This involves the conversion of alcohols to azides using sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The reaction typically proceeds under mild conditions and yields high purity products.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reagents and conditions are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Azide-PEG8-Alcohol undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

Common Reagents and Conditions:

Sodium Azide (NaN3): Used in substitution reactions to introduce the azide group.

Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the azide group to an amine.

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Major Products Formed:

Alkyl Azides: Formed through substitution reactions.

Primary Amines: Formed through reduction reactions.

Triazoles: Formed through CuAAC reactions.

Scientific Research Applications

Bioconjugation

Azide-PEG8-Alcohol is extensively used to link proteins, peptides, or nucleic acids to other molecules through bioconjugation. The azide group facilitates the attachment to biomolecules containing alkynes via click chemistry, allowing researchers to create new bioconjugates with enhanced properties such as improved solubility and stability. This application is crucial in developing targeted drug delivery systems and creating complex biomolecular structures .

Drug Delivery Systems

The compound's ability to form stable linkages makes it suitable for designing drug delivery vehicles. By conjugating drugs to carriers via this compound, researchers can achieve controlled release profiles and improved bioavailability of therapeutic agents. This application is particularly relevant in cancer therapy and other targeted treatments .

Tissue Engineering

In tissue engineering, this compound is utilized to create hydrogels that serve as scaffolds for cell growth. These hydrogels can be functionalized with various proteins or growth factors through click chemistry, enhancing cellular interactions and promoting tissue regeneration .

Comparative Analysis with Other PEG Derivatives

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG4-Alcohol | Azide, Hydroxyl | Shorter PEG chain; similar applications |

| Azido-PEG12-Alcohol | Azide, Hydroxyl | Longer PEG chain; improved solubility |

| DBCO-PEG8-Alcohol | DBCO, Hydroxyl | Alternative Click Chemistry handle |

| Alkyne-PEG8-Alcohol | Alkyne, Hydroxyl | Directly reactive with azides |

This compound stands out due to its balance between reactivity and biocompatibility compared to other PEG derivatives, making it particularly effective for bioconjugation applications .

Case Study 1: Gradient Formation in Scaffolds

A study explored the use of this compound in creating growth factor gradients within poly(ethylene glycol) microsphere scaffolds. The azide functionality allowed for the covalent attachment of growth factors like Glial-cell line derived neurotrophic factor (GDNF), enhancing neural regeneration capabilities by controlling the spatial distribution of these factors within the scaffold .

Case Study 2: Bioorthogonal Conjugation

Research demonstrated the use of this compound in bioorthogonal conjugation methods for synthesizing hydrogels that can release proteins in a controlled manner. This approach allows for spatially defined protein presentation, which is critical for applications in diagnostics and therapeutic delivery systems .

Mechanism of Action

The mechanism of action of Azide-PEG8-Alcohol primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly selective and efficient, making it valuable for various applications. The polyethylene glycol linker provides solubility and biocompatibility, enhancing the compound’s utility in biological and medical contexts .

Comparison with Similar Compounds

Azido-PEG-acid: Contains an azide group and a carboxylic acid functional group.

Azido-PEG-amine: Contains an azide group and an amine functional group.

Azido-PEG-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester functional group.

Uniqueness of Azide-PEG8-Alcohol: this compound is unique due to its combination of an azide group, an eight-unit polyethylene glycol linker, and an alcohol functional group. This combination provides versatility in chemical reactions, solubility in aqueous and organic solvents, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

Azide-PEG8-Alcohol, also known as Azido-PEG8-Hydroxy, is a bifunctional polyethylene glycol (PEG) compound characterized by an azide group and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 395.45 g/mol. This compound is primarily utilized in bioconjugation and drug delivery applications due to its unique chemical properties, particularly its ability to facilitate "Click Chemistry" reactions.

This compound does not exhibit direct biological activity; rather, it serves as a linker molecule in bioconjugation processes. The azide group allows for reactions with terminal alkynes through click chemistry, forming stable triazole linkages. This property is essential for creating bioconjugates that can improve solubility, stability, and targeting capabilities of therapeutic agents .

Applications in Drug Development

- Bioconjugation : The compound is extensively used to create bioconjugates by linking biomolecules with drugs or imaging agents, enhancing the therapeutic profile of the resulting compounds.

- Targeted Therapy : this compound is employed in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system .

- Hydrogel Formation : Research indicates its utility in forming hydrogels that can encapsulate proteins and release them in a controlled manner, which has implications for tissue engineering and controlled drug delivery .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG4-Alcohol | Azide, Hydroxyl | Shorter PEG chain; similar applications |

| Azido-PEG12-Alcohol | Azide, Hydroxyl | Longer PEG chain; improved solubility |

| DBCO-PEG8-Alcohol | DBCO, Hydroxyl | Alternative Click Chemistry handle |

| Alkyne-PEG8-Alcohol | Alkyne, Hydroxyl | Directly reactive with azides |

This compound stands out due to its balance between reactivity and biocompatibility, making it particularly effective for bioconjugation applications compared to other PEG derivatives .

Case Study 1: PROTAC Development

In a study focusing on the synthesis of PROTACs using this compound as a linker, researchers demonstrated its effectiveness in connecting ligands for E3 ubiquitin ligases with target proteins. This approach successfully exploited the intracellular ubiquitin-proteasome system to achieve selective degradation of target proteins, showcasing the potential of this compound in targeted therapy development .

Case Study 2: Hydrogel Applications

Another significant application involved using this compound in hydrogel formation for controlled protein release. The study highlighted how azide-functionalized hydrogels could be engineered to present proteins spatially and temporally, which is promising for applications in diagnostics and therapeutic delivery systems .

Research Findings

Recent research emphasizes the versatility of this compound in various biological contexts:

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMODEBRFGPXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449877 | |

| Record name | O-(2-Azidoethyl)heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352439-36-2 | |

| Record name | O-(2-Azidoethyl)heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Azidoethyl)hepaethylene gycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.